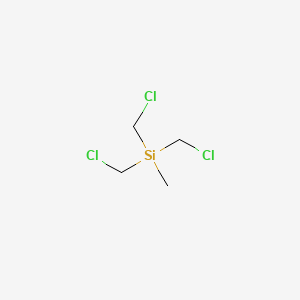
Phenyl-mesitylacetylene
Übersicht
Beschreibung
Phenyl-mesitylacetylene (PMAA) is an organic compound with the molecular formula C14H12. It is an aromatic hydrocarbon that is used in organic synthesis and as a precursor to other compounds. PMAA is an important component of many organic reactions and is widely used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Octopolar Chromophores in Optoelectronics
- Application: Phenylacetylene mesitylenes substituted with donor or acceptor groups have been studied for their optical properties, useful in optoelectronics. The study focuses on the molecular and electronic structures of these compounds, highlighting their potential for tuning optical gaps and enhancing optical transparency (Oliva, Casado, Hennrich & López Navarrete, 2006).
Light-Harvesting Architectures
- Application: The steric effects of substituting phenyl rings in bis(dipyrrinato)zinc complexes with mesityl groups are observed to significantly alter their fluorescence properties. These findings lay the groundwork for using these chromophores in diverse photochemical applications like light-harvesting architectures (Sazanovich et al., 2004).
Platinum-Catalyzed Reactions
- Application: Platinum-catalyzed reactions involving phenylacetylene, including mesitylacetylene, have been investigated. These reactions result in the formation of various complex compounds, which can be relevant in the field of organometallic chemistry and catalysis (Naka, Mihara, Kobayashi & Ishikawa, 2017).
Influence in Transition-Metal Borylene Complexes
- Application: The influence of steric bulk, such as that provided by mesityl substituents, on the reactivity of transition-metal haloboryl complexes is significant. This study showcases the effects of substituents like mesityl on the formation of metal complexes, relevant in the field of organometallic chemistry (Coombs, Aldridge, Coles & Hursthouse, 2003).
Nonlinear Optical Properties and Molecular Design
- Application: Aryldimesityl boranes, including phenylethynyl variants, exhibit notable nonlinear optical properties. Theoretical studies on these compounds can guide the design of materials with improved electron transport and optical characteristics, which is crucial for developing advanced photonic and electronic devices (Yuan et al., 2006).
Heteroleptic Cu(II) Dipyrromethene Complexes
- Application: The study of meso-phenyldipyrromethene acetylacetonato copper(II) complexes, with different substituents including mesityl, provides insights into the coordination environment of these complexes. This research can be applied in developing new materials for catalysis and sensor technology (Heinze & Reinhart, 2006).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZPCQJFVBCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507227 | |
| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
CAS RN |
29778-31-2 | |
| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



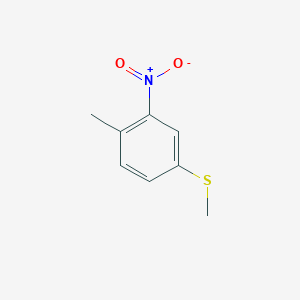
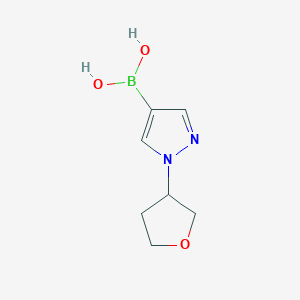


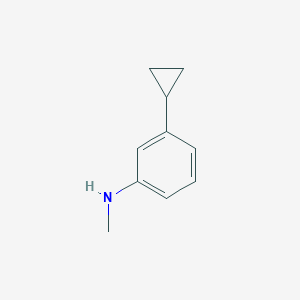
![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
![3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one](/img/structure/B6307355.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)
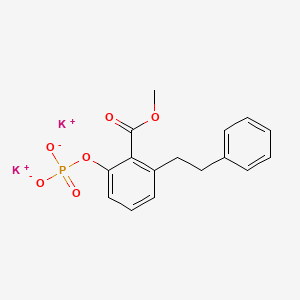
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
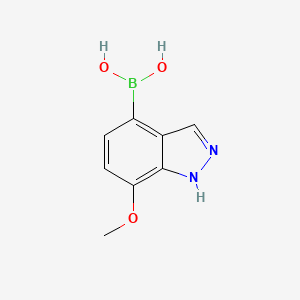
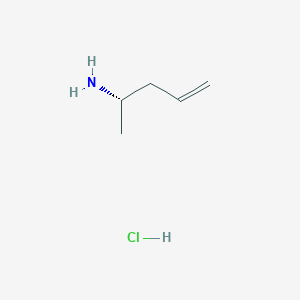
![5-[(Z)-2-Furylmethylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6307382.png)
